(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, commonly referred to as LY354740, is a bicyclic amino acid that has garnered significant interest in medicinal chemistry due to its selective action on metabotropic glutamate receptors. This compound is characterized by its unique bicyclic structure which contributes to its biological activity and pharmacological properties.
LY354740 belongs to the class of metabotropic glutamate receptor agonists, specifically targeting group II metabotropic glutamate receptors. These receptors play crucial roles in neurotransmission and are implicated in various neurological disorders, making LY354740 a valuable compound for research in neuropharmacology.
The synthesis of (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has been achieved through several methodologies:
The molecular structure of (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid can be described as follows:
LY354740 participates in several chemical reactions:
The major products from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with diverse functional groups .
The mechanism of action for (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid primarily involves its interaction with group II metabotropic glutamate receptors:
The compound exhibits specific melting points and boiling points that are essential for its characterization during synthesis and analysis .
(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has diverse scientific applications:
Metabotropic glutamate receptors (mGluRs) constitute a family of eight Class C G protein-coupled receptors (GPCRs) pivotal in modulating synaptic transmission and neuronal excitability. They are categorized into three groups: Group I (mGlu1/5, Gq-coupled), Group II (mGlu2/3, Gi/o-coupled), and Group III (mGlu4/6/7/8, Gi/o-coupled). Unlike ionotropic glutamate receptors, mGluRs mediate slower neuromodulatory effects, making them attractive targets for neuropsychiatric disorders where fine-tuning synaptic glutamate is therapeutic. Ligand design focuses on developing subtype-selective compounds that interact with the orthosteric (glutamate-binding) site or allosteric sites, with conformational restriction emerging as a key strategy to enhance selectivity and metabolic stability [1] [6].
Group II mGluRs (mGlu2/3) are primarily presynaptic autoreceptors that inhibit glutamate release upon activation. Dysregulated glutamatergic transmission is implicated in anxiety, schizophrenia, and addiction. Preclinical studies demonstrated that mGlu2/3 activation reduces excessive synaptic glutamate, dampening hyperexcitability in neural circuits. Orthosteric agonists like LY354740 (the research code for (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid) emerged as lead compounds due to their ability to suppress glutamate release without inducing receptor desensitization or neuronal toxicity. In contrast to Group I mGluR antagonists, which risk psychotomimetic effects, Group II agonists offer a favorable safety profile in early-phase trials for anxiety and schizophrenia [4] .
Table 1: Key Group II mGluR Agonists in Neuropsychiatric Research
Compound Name | Structure | Receptor Affinity | Primary Indications |
---|---|---|---|
LY354740 (Eglumetad) | Bicyclo[3.1.0]hexane scaffold | High affinity mGlu2/3 (EC₅₀ ~5-10 nM) | Anxiety, Schizophrenia |
LY379268 | Oxygen-substituted bicyclohexane | Enhanced mGlu2 selectivity | Schizophrenia, Neuroinflammation |
LY404039 (Pomaglumetad) | Prodrug of LY404040 | mGlu2/3 agonist | Schizophrenia (Phase III) |
Traditional glutamate analogs (e.g., L-CCG-IV) suffer from poor selectivity, metabolic instability, and limited blood-brain barrier (BBB) penetration due to their flexible backbones. Conformational restriction—locking the molecule into its bioactive geometry—addresses these limitations:
Table 2: Impact of Conformational Restriction on Pharmacological Properties
Parameter | Flexible Glutamate Analogs (e.g., L-AP4) | Conformationally Restricted (e.g., LY354740) | Advantage |
---|---|---|---|
Selectivity | Low (cross-reactivity with iGluRs/mGluRs) | High (Group II-specific) | Reduced off-target effects |
Metabolic Stability | Short plasma half-life (peptidase cleavage) | Enhanced stability (t₁/₂ > 2h in vitro) | Improved bioavailability |
BBB Penetration | Poor (polar surface area > 90 Ų) | Moderate (cLogP = -3.2) | CNS activity achievable |
The bicyclo[3.1.0]hexane core in LY354740 imparts exceptional receptor-binding properties:
Table 3: Binding Interactions of LY354740 in Group II mGluRs
Receptor Domain | Key Residues | Interaction with LY354740 | Functional Consequence |
---|---|---|---|
VFTD (Glutamate site) | Arg⁵⁷, Asp⁸⁰, Tyr¹⁴⁴ (mGlu2) | Salt bridges (Arg⁵⁷), H-bonding (Asp⁸⁰), π-stacking (Tyr¹⁴⁴) | Stabilizes closed VFTD state |
Cysteine-Rich Domain (CRD) | Cys²⁴⁵-Cys⁴⁰³ disulfide | Allosteric coupling via CRD-VFTD hinge motion | G-protein activation |
Dimer Interface | Ser³⁸⁷ (mGlu3) | Hydrogen bonding with C6-carboxylate | Enhanced dimer stability |
Synthetic Access: LY354740 is synthesized via the Bucherer-Bergs reaction, using chiral ketones and KCN/(NH₄)₂CO₃ to form the hydantoin intermediate, followed by hydrolysis. Isotope-labeled versions (e.g., [¹³C₃,¹⁵N]-LY354740) enable ADME studies, confirming moderate brain penetration [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1